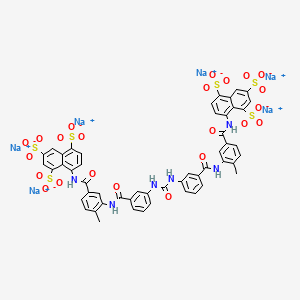
Sodium ionophore III
Vue d'ensemble
Description
L’ionophore de sodium III, également connu sous le nom de N,N,N’,N’-Tétracyclohexyl-1,2-phénylène-dioxydiacétamide, est un composé chimique largement utilisé dans le domaine des électrodes sélectives aux ions. C’est un récepteur hautement efficace pour les ions sodium, facilitant leur transport à travers les membranes cellulaires et les membranes synthétiques. Ce composé est particulièrement précieux en chimie analytique pour la détection et la mesure sélectives de l’activité des ions sodium dans divers échantillons .
Applications De Recherche Scientifique
Sodium Ionophore III has a wide range of applications in scientific research:
Chemistry:
- Used in the development of ion-selective electrodes for the detection of sodium ions in various samples, including blood, plasma, and serum .
- Employed in the preparation of sodium-selective membranes for sensors and analytical devices .
Biology:
- Facilitates the study of sodium ion transport across cell membranes, providing insights into cellular processes and ion channel functions .
Medicine:
- Used in clinical diagnostics to measure sodium ion concentrations in biological fluids, aiding in the diagnosis of electrolyte imbalances and related conditions .
Industry:
Mécanisme D'action
L’ionophore de sodium III fonctionne en se liant aux ions sodium par l’intermédiaire de ses atomes d’oxygène et d’azote, formant un complexe stable. Cette liaison est facilitée par le centre hydrophile de l’ionophore, qui interagit avec les ions sodium, et la partie hydrophobe, qui interagit avec la membrane. L’ionophore transporte les ions sodium à travers la membrane en protégeant leur charge, leur permettant de traverser l’intérieur hydrophobe de la membrane .
Composés similaires :
- Ionophore de sodium VI
- Ionophore de potassium I
- Ionophore de calcium II
Comparaison : L’ionophore de sodium III est unique en raison de sa grande sélectivité et de son affinité pour les ions sodium par rapport aux autres ionophores. Bien que l’ionophore de sodium VI se lie également aux ions sodium, il a une cinétique de liaison et une stabilité différentes. L’ionophore de potassium I et l’ionophore de calcium II sont sélectifs pour les ions potassium et calcium, respectivement, et ne présentent pas la même affinité pour les ions sodium .
La capacité de l’ionophore de sodium III à former des complexes stables avec les ions sodium en fait un composé particulièrement précieux dans les applications nécessitant une détection et une mesure précises et sélectives des ions sodium.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .
Cellular Effects
This compound influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .
Transport and Distribution
This compound is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’ionophore de sodium III implique la réaction de l’acide 1,2-phénylène-dioxydiacétique avec la cyclohexylamine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le dichlorométhane et un catalyseur comme le dicyclohexylcarbodiimide (DCC) pour faciliter la formation des liaisons amides. La réaction est effectuée à température ambiante, et le produit est purifié par recristallisation .
Méthodes de production industrielle : Dans les milieux industriels, la production de l’ionophore de sodium III suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et de systèmes automatisés pour garantir une qualité et un rendement constants. Les étapes de purification peuvent inclure la chromatographie et la cristallisation pour obtenir le produit final avec une grande pureté .
Analyse Des Réactions Chimiques
Types de réactions : L’ionophore de sodium III subit principalement des réactions de complexation avec les ions sodium. Il forme des complexes stables en se liant aux ions sodium par l’intermédiaire de ses atomes d’oxygène et d’azote. Cette complexation est réversible, permettant à l’ionophore de libérer les ions sodium dans certaines conditions .
Réactifs et conditions courants : Les réactions de complexation se produisent généralement en présence de solvants tels que le nitrobenzène ou le dichlorométhane. Les conditions de réaction sont douces, généralement à température ambiante, et ne nécessitent aucun réactif supplémentaire .
Principaux produits formés : Le principal produit de la réaction de complexation est le complexe sodium-ionophore, qui peut être utilisé dans diverses applications analytiques. Ce complexe est stable et peut être détecté par des méthodes potentiométriques ou spectroscopiques .
4. Applications de la recherche scientifique
L’ionophore de sodium III a un large éventail d’applications dans la recherche scientifique :
Chimie :
- Utilisé dans le développement d’électrodes sélectives aux ions pour la détection des ions sodium dans divers échantillons, notamment le sang, le plasma et le sérum .
- Employé dans la préparation de membranes sélectives au sodium pour les capteurs et les dispositifs analytiques .
Biologie :
- Facilite l’étude du transport des ions sodium à travers les membranes cellulaires, fournissant des informations sur les processus cellulaires et les fonctions des canaux ioniques .
Médecine :
- Utilisé dans le diagnostic clinique pour mesurer les concentrations d’ions sodium dans les fluides biologiques, contribuant au diagnostic des déséquilibres électrolytiques et des affections connexes .
Industrie :
Propriétés
IUPAC Name |
N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBLFCTFPAHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346631 | |
| Record name | Sodium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81686-22-8 | |
| Record name | Sodium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81686-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)







